7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAQZOILWPFYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 7 Fluoro 1h Pyrrolo 2,3 C Pyridin 3 Amine
Strategies for Constructing the Pyrrolo[2,3-c]pyridine Ring System
The formation of the fused pyrrolo[2,3-c]pyridine (or 6-azaindole) core is the foundational step in the synthesis of the title compound. Various methodologies have been developed, primarily focusing on building the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) structure.
Cyclization Reactions for Pyrrole Ring Formation on Pyridine Precursors
One of the most established methods for creating the pyrrolo[2,3-c]pyridine framework is the Bartoli reaction. nbuv.gov.ua This approach typically involves the reaction of a substituted 3-nitropyridine (B142982) derivative, such as a 2-halogen-3-nitropyridine, with a vinyl Grignard reagent like vinyl magnesium bromide. nbuv.gov.uaresearchgate.net The versatility and generally high yields of this reaction make it a widely used strategy. nbuv.gov.ua
An alternative two-step process offers high yields for producing 2,3-unsubstituted 6-azaindoles. nbuv.gov.ua This method begins with the reaction of 4-methyl-3-nitropyridines with reagents such as dimethylformamide dimethyl acetal (B89532) (DMFDMA) to generate an intermediate enamine. nbuv.gov.uaresearchgate.net Subsequent reductive cyclization of this enamine leads to the formation of the target pyrrolo[2,3-c]pyridine scaffold. nbuv.gov.ua
Palladium-catalyzed reactions also provide a powerful route to this ring system. A tandem Sonogashira coupling followed by an intramolecular cyclization is a notable example. nbuv.gov.ua In this sequence, a substituted iodopyridine is first coupled with a terminal alkyne; subsequent heating of the resulting alkylation product induces a smooth cyclization to form the pyrrole ring. nbuv.gov.ua Other classical methods, such as the Fischer indole (B1671886) synthesis, can be adapted by using appropriately substituted pyridylhydrazines to construct the pyrrole portion of the scaffold. researchgate.net
Annulation-Aromatization Cascade Reactions
Cascade reactions, which involve multiple bond-forming events in a single pot, offer an efficient approach to complex heterocyclic structures. Annulation-aromatization cascades are particularly effective for constructing fused aromatic rings like the pyrrolo[2,3-c]pyridine system.
A general principle involves the palladium(II)-catalyzed dual N-H/C annulative cyclization, where substrates like β-ketodinitriles and buta-1,3-diynes can be used to concurrently form multiple heterocyclic rings, including pyrrole and pyridine structures. researchgate.net Another relevant strategy is the iodine-mediated electrophilic annulation of specifically designed substrates like 2-en-4-ynyl azides, which can undergo a 6-endo-dig cyclization to furnish a pyridine ring. beilstein-journals.org The subsequent aromatization of the initially formed cyclic intermediate is a key step in these cascades. While these represent broader strategies in heterocycle synthesis, the tandem Sonogashira coupling/cyclization sequence serves as a specific and practical example of an annulation-aromatization cascade to access the pyrrolo[2,3-c]pyridine core. nbuv.gov.ua
Introduction of Fluorine and Amine Moieties onto the Scaffold
With the core ring system established, the next critical phase is the regioselective installation of the fluorine atom at the C-7 position and the amine group at the C-3 position. The synthetic sequence of these introductions is crucial for a successful synthesis.
Selective Fluorination Methodologies
The introduction of a fluorine atom onto the pyridine ring is often best accomplished by using a pre-fluorinated starting material or by direct fluorination of the pyridine or pyrrolopyridine scaffold. Direct C-H fluorination of pyridine and related nitrogen heterocycles can be achieved with high selectivity. One method employs silver(II) fluoride (B91410) (AgF2), which facilitates fluorination at the carbon atom adjacent to the ring nitrogen under ambient conditions. nih.gov
More commonly, electrophilic fluorinating reagents are used. Agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are effective for the fluorination of various heterocyclic systems. nih.govacs.org For instance, Selectfluor® has been used for the regioselective fluorination of imidazo[1,2-a]pyridines and can be applied to 1,2-dihydropyridines, which are subsequently aromatized to yield the fluorinated pyridine product. nih.govacs.org A practical approach for synthesizing the title compound would likely involve starting with a pyridine precursor that already contains fluorine at the desired position, which is then carried through the pyrrole ring formation steps.
Amination Reactions (e.g., Buchwald-Hartwig Amination)
The introduction of the 3-amine group typically occurs after the formation of the 7-fluoro-pyrrolo[2,3-c]pyridine core. A common strategy involves the initial synthesis of a 3-halo-7-fluoro-1H-pyrrolo[2,3-c]pyridine intermediate, which then serves as a substrate for a cross-coupling amination reaction.
The Buchwald-Hartwig amination is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgmdpi.com For the synthesis of a 3-amino derivative, a 3-bromo or 3-iodo-7-fluoropyrrolopyridine would be reacted with an ammonia (B1221849) equivalent or a protected amine. mdpi.comnih.gov The reaction often requires the protection of the pyrrole N-H, for example with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, to prevent side reactions and ensure successful coupling at the C-3 position. mdpi.comnih.gov
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 100-110 °C | mdpi.com |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane/Water | 100 °C | nih.gov |
| PdCl₂(dppf) | (dppf) | NaOtBu | Toluene | 80-100 °C | nih.gov |
| Pd(OAc)₂ | XantPhos | NaOtBu | 1,4-Dioxane | 150 °C | researchgate.net |
Functionalization and Derivatization of the 7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine Core
Once synthesized, the this compound core offers multiple sites for further chemical modification to explore structure-activity relationships. The primary amine at C-3 and the pyrrole nitrogen at N-1 are the most common handles for derivatization.
The 3-amino group is a versatile nucleophile that can readily undergo acylation, sulfonylation, or reductive amination to introduce a wide variety of substituents. The pyrrole nitrogen can be functionalized through N-alkylation or N-arylation. Protecting the pyrrole nitrogen with groups like SEM is a common strategy to enable selective reactions at other positions, followed by a final deprotection step. mdpi.comnih.gov
Furthermore, if the synthesis is designed to retain a halogen atom at another position on the scaffold (e.g., a bromo or iodo group), palladium-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira reactions can be employed for further diversification. For example, studies on the related 1H-pyrrolo[3,2-c]pyridine scaffold have shown that a 6-bromo intermediate can be effectively coupled with a range of substituted phenylboronic acids via the Suzuki reaction to generate a library of 6-aryl derivatives. nih.gov This highlights the robustness of cross-coupling methodologies for elaborating the pyrrolopyridine core.
Table 2: Example of Suzuki Coupling for Derivatization of a Pyrrolopyridine Core
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|---|
| 6-bromo-1-(aryl)-1H-pyrrolo[3,2-c]pyridine | Substituted phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 125 °C | nih.gov |
| 4-chloro-2-iodo-pyrrolopyridine | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane/Water | 100 °C | nih.gov |
Cross-Coupling Reactions for Substituent Introduction (e.g., Suzuki-Miyaura, Sonogashira, Chan-Lam Coupling)
Palladium- and copper-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds on the pyrrolopyridine core. These reactions typically begin with a halogenated precursor of the target compound.
Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is widely employed to introduce aryl or heteroaryl substituents by coupling an organoboron reagent with a halide (Cl, Br, I) or triflate. For a 7-azaindole (B17877) scaffold, this reaction can be selectively performed at different positions depending on the starting halogenated intermediate. nih.govmdpi.com For instance, a chemoselective Suzuki-Miyaura coupling at the C-2 position can be achieved on a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. nih.govresearchgate.net Both electron-donating and electron-withdrawing groups on the boronic acid are generally well-tolerated. acs.org
| Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C | nih.gov |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene/Ethanol | 60 °C | acs.org |
| XPhosPdG2 | XPhos | K₃PO₄ | Dioxane/H₂O | 110 °C | researchgate.net |
| Pd(OAc)₂ | PCy₃ | DBU | NMP | 150 °C | mdpi.com |
Sonogashira Coupling The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental for introducing alkynyl moieties onto the 7-fluoro-1H-pyrrolo[2,3-c]pyridine framework, starting from a corresponding halide. The reaction is typically conducted under mild, basic conditions, often using an amine base that can also serve as the solvent. wikipedia.org The resulting alkynes are valuable intermediates for further transformations or as final structural elements.
Chan-Lam Coupling The Chan-Lam reaction facilitates the formation of a carbon-nitrogen bond between an amine and a boronic acid, using a copper catalyst. nih.gov This method is particularly useful for the N-arylation of the pyrrole ring (N-1 position) or potentially for further derivatization of the 3-amino group. beilstein-journals.orgnih.gov The reaction often proceeds under mild conditions, at room temperature, and can be performed in an open flask, making it an attractive method for library synthesis. nih.govbeilstein-journals.org
Modifications at Nitrogen Positions (N-1, N-3)
The two primary nitrogen atoms available for modification are the pyrrole nitrogen (N-1) and the exocyclic amine nitrogen (at the C-3 position).
N-1 Position: The pyrrole nitrogen is weakly acidic and can be deprotonated and subsequently alkylated, arylated, or acylated. N-1 substitution is often a crucial step to prevent unwanted side reactions during subsequent functionalization of the ring or to introduce a group that modulates the compound's biological activity or physical properties. Protecting groups such as SEM (2-(trimethylsilyl)ethoxymethyl) or benzyl (B1604629) are commonly installed at this position. nih.gov N-arylation can be achieved via Chan-Lam coupling with arylboronic acids. nih.gov
N-3 Position (Amine Group): The 3-amino group is a primary nucleophile and can undergo a wide range of reactions. These include alkylation, acylation, and sulfonylation. It can also participate in C-N cross-coupling reactions like the Buchwald-Hartwig or Chan-Lam reactions to form N-aryl or N-heteroaryl derivatives, significantly expanding the structural diversity of the scaffold. mdpi.com
Derivatization of the Amine Group
The 3-amino group is a key handle for introducing diverse functionalities. Standard organic transformations can be applied to create a variety of derivatives:
Amide Formation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like HATU or EDC) yields the corresponding amides.
Sulfonamide Formation: Treatment with sulfonyl chlorides in the presence of a base provides sulfonamides.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.
Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to produce secondary or tertiary amines.
These derivatizations are fundamental in medicinal chemistry for probing structure-activity relationships (SAR).
Regioselective Functionalization Approaches
Achieving regioselectivity is a significant challenge in the synthesis of polysubstituted heterocyclic systems. For the 7-azaindole core, several strategies can be employed to control the site of reaction. rsc.org
Directed Ortho-Metalation (DoM): A directing group, often installed at the N-1 position, can direct lithiation to an adjacent carbon (C-2), which can then be quenched with an electrophile.
Halogen Dance Reaction: Under specific basic conditions, a halogen atom can migrate from one position to another, allowing for functionalization at a site that is not directly accessible.
Chemoselective Cross-Coupling: In di- or poly-halogenated pyrrolopyridines, the difference in reactivity between the halogens (I > Br > Cl) can be exploited. For example, a Suzuki-Miyaura or Sonogashira reaction can be performed selectively at the more reactive C-I bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction. nih.govmdpi.com
Protecting Groups: The strategic use of protecting groups can block certain reactive sites, thereby directing reactions to unprotected positions. organic-chemistry.org For instance, protecting the N-1 position can alter the electronic properties of the ring system, influencing the regioselectivity of electrophilic substitution.
Optimization of Synthetic Routes and Yield Enhancement
The development of efficient and high-yielding synthetic routes is paramount for the practical application of this compound and its derivatives.
Identification of Key Intermediates and Precursors
The synthesis of functionalized 7-azaindoles often relies on the construction and subsequent elaboration of key intermediates. Commercially available substituted pyridines are common starting points.
A plausible synthetic strategy could involve:
Starting with a suitable substituted pyridine, such as a fluorinated aminopyridine.
Construction of the fused pyrrole ring using established methods like the Bartoli indole synthesis or Fischer indole synthesis, adapted for azaindoles.
Alternatively, starting with a pre-formed pyrrolopyridine core, such as 7-chloro-1H-pyrrolo[2,3-c]pyridine , and introducing the required functional groups. bldpharm.com The chloro group can be displaced to introduce the amine (via Buchwald-Hartwig amination or SNAr) and the fluorine can be introduced at an earlier stage on the pyridine ring.
| Precursor/Intermediate | CAS Number | Potential Use | Reference |
|---|---|---|---|
| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | 357263-41-3 | Core scaffold for amination and other cross-coupling reactions. | bldpharm.comambeed.com |
| 7-fluoro-1H-pyrrolo[2,3-c]pyridine | 1190321-01-7 | Precursor for C-3 amination. | bldpharm.com |
| (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | N/A | Key intermediate in the synthesis of a related 1H-pyrrolo[3,2-c]pyridine scaffold. | nih.gov |
| 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | N/A | SEM-protected intermediate for sequential cross-coupling reactions in a related scaffold. | mdpi.com |
Protecting Group Strategies and Deprotection Challenges
Given the multiple reactive sites (N-1 pyrrole, C-3 amine), a robust protecting group strategy is essential for the successful multi-step synthesis of complex derivatives. organic-chemistry.org
Orthogonal Protection: The use of orthogonal protecting groups allows for the selective deprotection of one functional group while others remain protected. For example, an acid-labile Boc group on the amine and a fluoride-labile SEM group on the pyrrole nitrogen would allow for independent manipulation of these sites. nih.govorganic-chemistry.org
Common Protecting Groups:
Pyrrole (N-1): SEM (2-(trimethylsilyl)ethoxymethyl), sulfonyl groups (e.g., benzenesulfonyl), and benzyl groups are frequently used.
Amine (C-3): Carbamates such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are standard choices.
One-Pot and Multi-Component Reaction Approaches
The development of efficient synthetic strategies for the construction of complex heterocyclic scaffolds from simple precursors is a cornerstone of modern medicinal and materials chemistry. One-pot and multi-component reactions (MCRs) are particularly attractive in this regard, as they offer significant advantages in terms of operational simplicity, reduced waste, and the rapid generation of molecular diversity. These approaches involve the sequential or simultaneous combination of three or more reactants in a single reaction vessel, where the intermediates are not isolated, leading directly to the final product.
While specific one-pot or multi-component reactions leading directly to this compound are not extensively documented in publicly available literature, the principles of these powerful synthetic tools have been widely applied to the synthesis of related pyrrolopyridine and other nitrogen-containing heterocyclic systems. These examples serve to illustrate the potential synthetic pathways that could be adapted for the efficient construction of the target compound and its derivatives.
For instance, multi-component reactions have been successfully employed in the synthesis of various substituted pyridines. acsgcipr.org A general approach often involves the condensation of carbonyl compounds with amines and other reactive synthons to build the pyridine ring in a single step. acsgcipr.org One of the most well-known MCRs for pyridine synthesis is the Hantzsch reaction, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.orgthieme-connect.de Variations of this approach allow for the incorporation of diverse functionalities into the final pyridine ring.
Similarly, one-pot, three-component reactions have been developed for the synthesis of 3-sulfonyl-2-aminopyridines, which are valuable building blocks in drug discovery. nih.gov These reactions demonstrate the feasibility of combining multiple reactants to construct highly functionalized pyridine cores efficiently. nih.gov The synthesis of imidazo[1,2-a]pyridines has also been achieved through one-pot, three-component reactions of 2-aminopyridine, aldehydes, and other reagents, showcasing the versatility of MCRs in building fused heterocyclic systems. nih.govarizona.edu
In the broader context of pyrrole synthesis, palladium-catalyzed three-component tandem reactions have been developed to produce polysubstituted 3-aminopyrroles with good to excellent yields under mild conditions. rsc.org This highlights the power of transition-metal catalysis in facilitating complex bond-forming cascades within a single pot.
The application of these principles to the synthesis of this compound would likely involve the careful selection of appropriately substituted pyridine and pyrrole precursors that can undergo a one-pot cyclization or a multi-component assembly. For example, a hypothetical multi-component approach could involve a fluorinated pyridine derivative, a source of the C2 and C3 atoms of the pyrrole ring, and an amine source.
While direct, published examples are scarce, the extensive body of work on one-pot and multi-component reactions for the synthesis of pyridines and pyrroles provides a strong foundation for the future development of such efficient and atom-economical routes toward this compound and its analogs.
Advanced Structural Elucidation and Spectroscopic Analysis in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of 7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) and pyrrole (B145914) rings, as well as the amine and pyrrole N-H protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating nature of the amine group. The protons on the pyridine ring will likely appear at lower field compared to those on the pyrrole ring. The coupling between adjacent protons (J-coupling) provides valuable information about their connectivity.
Expected ¹H-NMR Data (based on analogous structures):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H (Pyrrole NH) | 11.0 - 12.0 | br s | - |
| H (Pyridine) | 8.0 - 8.5 | d | ~5.0 |
| H (Pyridine) | 7.0 - 7.5 | d | ~5.0 |
| H (Pyrrole) | 6.5 - 7.0 | s | - |
Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atom attached to the fluorine atom will show a characteristic large coupling constant (¹JCF). The chemical shifts of the carbon atoms in the heterocyclic rings are also influenced by the substituents.
Expected ¹³C-NMR Data (based on analogous structures):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C (C-F) | 155 - 165 (d, ¹JCF ≈ 240-260 Hz) |
| C (C-NH₂) | 140 - 150 |
| C (Pyridine) | 110 - 145 |
Mass Spectrometry for Compound Identity and Purity Confirmation (e.g., LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC-MS), it also serves as an excellent tool for purity assessment.
For this compound (molecular formula: C₇H₆FN₃), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. In a typical LC-MS analysis, the compound is first separated from any impurities on an LC column, and the eluent is then introduced into the mass spectrometer. The mass spectrum would show the molecular ion peak ([M+H]⁺) corresponding to the protonated molecule.
Expected Mass Spectrometry Data:
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₆FN₃ |
| Molecular Weight | 151.14 g/mol |
| Exact Mass | 151.05457 Da |
The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the pyrrole and amine groups, the C-F stretch, and the aromatic C-H and C=C/C=N stretches.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Pyrrole) | 3300 - 3500 | Medium |
| N-H Stretch (Amine) | 3100 - 3300 | Medium (doublet) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C=C and C=N Stretch | 1500 - 1650 | Medium to Strong |
Chromatographic Techniques for Purification and Analysis (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for the purification and analysis of pharmaceutical compounds. These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
For the analysis of this compound, a reverse-phase HPLC or UPLC method would typically be employed. The purity of the compound is determined by integrating the peak area of the main compound and any impurities detected, usually by a UV detector set at a wavelength where the compound has maximum absorbance. The retention time is a characteristic property of the compound under specific chromatographic conditions.
Typical HPLC/UPLC Parameters:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase |
| Mobile Phase | A gradient of water and acetonitrile (B52724) (often with an additive like formic acid or trifluoroacetic acid) |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Purity Assessment | >95% (as per typical research standards) |
The combination of these advanced analytical techniques provides a comprehensive characterization of this compound, ensuring its structural integrity and purity for further research applications.
Computational Chemistry and Molecular Modeling Studies of 7 Fluoro 1h Pyrrolo 2,3 C Pyridin 3 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
There is no specific published data regarding the application of Density Functional Theory (DFT) to 7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine. Consequently, calculations of its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which are crucial for predicting chemical reactivity, are not available. Similarly, computations for its electronegativity, chemical potential, and dipole moment have not been reported in the literature.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking studies are instrumental in predicting how a ligand might bind to a protein target. For this compound, there are no specific molecular docking or molecular dynamics simulation studies available in the public domain. Such studies would be essential to predict its binding modes, identify key interactions with amino acid residues of potential targets, and analyze the conformational stability of the resulting compound-target complexes.
While numerous studies perform these computational analyses on related structures—such as different isomers of fluorinated pyrrolopyridines or derivatives with alternative substitution patterns—these findings cannot be directly extrapolated to this compound due to the sensitive dependence of a molecule's properties on its precise atomic arrangement. The specific placement of the fluorine atom and the amine group on the pyrrolo[2,3-c]pyridine scaffold is expected to create a unique electronic and steric profile that would require a dedicated computational study.
The absence of this specific information highlights a gap in the current chemical literature and suggests an opportunity for future research to characterize the computational profile of this compound, which may hold potential for various scientific applications.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Compound Optimization
The success of a drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these characteristics early in the drug discovery process is essential to avoid costly late-stage failures. For derivatives of the 7-azaindole (B17877) scaffold, like this compound, various in silico models are employed to estimate their pharmacokinetic viability. alliedacademies.orghumanjournals.comrsc.org
Detailed research findings from studies on related pyridine (B92270) and pyrimidine (B1678525) derivatives highlight the importance of several key physicochemical parameters that are routinely calculated. rsc.org These parameters help in assessing the compound's potential for oral bioavailability and metabolic stability. For instance, properties such as molecular weight (MW), octanol-water partition coefficient (LogP), number of hydrogen bond donors (HBD) and acceptors (HBA), and topological polar surface area (TPSA) are fundamental in predicting a compound's adherence to established drug-likeness rules, such as Lipinski's Rule of Five. humanjournals.com
The fluorine atom at the 7-position of the pyrrolopyridine core is expected to influence the compound's metabolic stability. Fluorine substitution can block sites of oxidative metabolism, a common strategy to enhance a drug's half-life. Computational models can predict the likelihood of metabolism by cytochrome P450 enzymes (CYPs), a major family of drug-metabolizing enzymes.
Below is an illustrative data table of predicted ADME properties for this compound, based on typical parameters evaluated for similar heterocyclic compounds. alliedacademies.orghumanjournals.com
| Property | Predicted Value | Implication for Drug-Likeness |
| Molecular Weight | < 500 | Favorable for absorption |
| LogP | 1.0 - 3.0 | Optimal for cell membrane permeability |
| Hydrogen Bond Donors | < 5 | Good oral bioavailability |
| Hydrogen Bond Acceptors | < 10 | Good oral bioavailability |
| Topological Polar Surface Area | < 140 Ų | Favorable for cell permeability |
| Aqueous Solubility | Moderate to High | Good for formulation and absorption |
| Blood-Brain Barrier Permeability | Low to Moderate | Can be tailored for CNS or peripheral targets |
| CYP2D6 Inhibition | Unlikely | Lower risk of drug-drug interactions |
| Human Intestinal Absorption | High | Good potential for oral administration |
These in silico predictions serve as a guide for chemists to prioritize which derivatives to synthesize and test, focusing on those with the most promising ADME profiles. For example, if a high LogP value suggests poor solubility, modifications to introduce more polar groups can be computationally explored before being synthetically attempted.
Scaffold Hopping and Bioisosteric Design via Computational Approaches
While optimization of substituents on a given scaffold is a common strategy, sometimes it is necessary to replace the core scaffold itself to improve properties or escape patent-protected chemical space. This is known as scaffold hopping. nih.govrsc.org Computational methods can guide this process by identifying new scaffolds that can present the key pharmacophoric features in a similar spatial arrangement to the original scaffold. For this compound, a scaffold hopping approach might seek to replace the pyrrolopyridine core with other heterocyclic systems like indazoles, pyrrolo[2,3-d]pyrimidines, or others that have shown utility as kinase hinge-binders. rsc.orgresearchgate.netmdpi.com
Bioisosteric replacement is a related concept where one functional group is exchanged for another with similar physicochemical properties to enhance the compound's activity, selectivity, or ADME profile. The fluorine atom in this compound is a classic bioisostere for a hydrogen atom. Its introduction can significantly alter local electronics and binding interactions, often leading to improved metabolic stability and binding affinity.
Computational approaches can be used to explore a wide range of potential bioisosteric replacements in a systematic manner. For example, different functional groups can be computationally evaluated at various positions on the pyrrolopyridine ring to predict their impact on binding and ADME properties.
An illustrative table of potential bioisosteric replacements for the amine group at the 3-position is shown below, based on common strategies in medicinal chemistry.
| Original Group | Potential Bioisostere | Rationale for Replacement |
| 3-amino (-NH2) | Hydroxyl (-OH) | Can act as a hydrogen bond donor and acceptor. |
| 3-amino (-NH2) | Methylamino (-NHCH3) | Modulates basicity and lipophilicity. |
| 3-amino (-NH2) | Amide (-NHC(O)R) | Introduces additional interaction points and can modulate solubility. |
| 3-amino (-NH2) | Small heterocycles (e.g., triazole) | Can mimic the hydrogen bonding capacity and introduce new vectors for substitution. |
These computational strategies, from ADME prediction to scaffold hopping, are integral to the modern drug discovery pipeline. For a promising scaffold like this compound, they provide a rational framework for its development from a mere chemical entity into a potential therapeutic agent.
Structure Activity Relationships Sar and Rational Ligand Design Based on the 7 Fluoro 1h Pyrrolo 2,3 C Pyridin 3 Amine Scaffold
Systematic Investigation of Substituent Effects on In Vitro Activity
The biological activity of compounds built on the 1H-pyrrolo[2,3-c]pyridine scaffold is highly sensitive to the nature and position of its substituents. Modifications to the core structure, including halogenation and derivatization of functional groups like amines, can dramatically alter potency, selectivity, and pharmacokinetic properties.
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate electronic properties, pKa, metabolic stability, and binding affinity. nih.govnih.gov The effect of a fluorine atom is highly dependent on its position within the molecule. nih.gov In the context of the pyrrolopyridine scaffold, fluorine substitution has been shown to be a critical determinant of biological activity.
The strategic placement of fluorine can lead to significant gains in potency. For example, in a series of LATS1/2 kinase inhibitors based on a pyrrolopyridine core, the installation of a fluorine atom at the 3-position resulted in the best increase in activity while preserving metabolic stability. acs.org Similarly, in the development of fibroblast growth factor receptor (FGFR) inhibitors based on the related 1H-pyrrolo[2,3-b]pyridine isomer, the introduction of a fluorine-containing trifluoromethyl group at the 5-position was a crucial factor in enhancing potency. nih.gov This enhancement was attributed to the formation of a key hydrogen bond with the glycine (B1666218) residue G485 in the receptor's binding site. nih.gov
The table below summarizes findings on how fluorine substitution affects the activity of various pyrrolopyridine-based inhibitors.
| Scaffold/Target | Position of Fluorine/Group | Effect on Activity | Reference |
| Pyrrolopyridine / LATS1/2 | 3-Fluoro | Best increase in activity, maintained metabolic stability. | acs.org |
| 1H-pyrrolo[2,3-b]pyridine / FGFR1 | 5-Trifluoromethyl | ~20-fold increase in potency compared to parent compound. | rsc.org |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide / PDE4B | 3,5-Difluoro-4-methoxyphenyl | Regained activity lost by single fluoro substitution. | nih.gov |
| Indazole / ROCK1 | 6-Fluoro | Significantly enhanced potency (IC₅₀ = 14 nM). | nih.gov |
| Indazole / ROCK1 | 4-Fluoro | Low potency (IC₅₀ = 2500 nM). | nih.gov |
The amine group, such as the one at the C-3 position of the 7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine scaffold, is a versatile functional handle for chemical modification. It can act as a hydrogen bond donor or be acylated, alkylated, or arylated to introduce new substituents. These modifications allow for the systematic exploration of a target's binding pocket, enabling the optimization of affinity, selectivity, and physicochemical properties.
In the development of phosphodiesterase 4B (PDE4B) inhibitors from a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series, the amide portion was systematically modified. nih.gov The nature of the amine used to form the amide was critical for both potency and selectivity. A lead compound was identified bearing a 3,3-difluoroazetidine (B2684565) ring attached to the amide, which exhibited high inhibitory activity (IC₅₀ = 0.14 μM) and a 6-fold selectivity over the related PDE4D isozyme. nih.gov Docking studies suggested that this azetidine (B1206935) ring extends into the catalytic domain, blocking substrate access, and that the size of the group at this position was critical; smaller groups were favored, while larger ones led to steric hindrance and a loss of activity. nih.gov
Similarly, in the synthesis of colony-stimulating factor 1 receptor (CSF1R) inhibitors, the amination of a 4-chloro-pyrrolo[2,3-d]pyrimidine core with various amines was a key step. mdpi.com The resulting structures were further modified, demonstrating that the amine serves as a crucial linker to introduce diverse chemical moieties that can probe different regions of the kinase binding site. These examples highlight a common principle: the amine group is a pivotal point for derivatization to fine-tune molecular interactions and achieve desired biological outcomes. For the this compound scaffold, the 3-amine group represents a prime vector for optimization, where modifications can be designed to interact with specific residues in a target active site.
Elucidation of Key Pharmacophoric Features for Target Recognition
A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For inhibitors based on the 1H-pyrrolo[2,3-c]pyridine scaffold, a general pharmacophore can be elucidated from various studies.
Hinge-Binding Scaffold : The core 1H-pyrrolo[2,3-c]pyridine nucleus frequently serves as a "hinge-binder." acs.org This is a common feature for kinase inhibitors, where the heterocyclic system forms one or more hydrogen bonds with the backbone amide residues of the kinase hinge region, anchoring the inhibitor in the ATP-binding site. In the development of LATS1/2 inhibitors, the pyrrolopyridine moiety was identified as a more potent hinge-binding element than a pyrazole (B372694) ring. acs.org
Directed Substituent Vectors : The substituents on the scaffold are oriented in specific vectors to interact with different regions of the binding pocket. For the this compound scaffold, the 7-fluoro group and the 3-amine group point in distinct directions. Molecular modeling of related 1H-pyrrolo[3,2-c]pyridine derivatives showed that the scaffold correctly positions aryl groups to form hydrogen bonds with key residues in the colchicine (B1669291) binding site of tubulin, such as Thrα179 and Asnβ349. tandfonline.comsemanticscholar.org
Occupancy of Key Pockets : The derivatized amine at the C-3 position and other substituents can be designed to occupy nearby hydrophobic or polar pockets. Docking studies of PDE4B inhibitors revealed that an amide substituent on a related scaffold extends into the catalytic domain to block substrate access, a key feature for inhibition. nih.gov
Based on this, a hypothetical pharmacophore model for a ligand based on this compound would include the pyrrolopyridine core for hinge binding, the 7-fluoro atom potentially interacting with a specific local environment, and a derivatized 3-amine group extending into a nearby pocket to secure affinity and selectivity.
Design Principles for Enhanced Affinity and Selectivity
Building upon the pharmacophore model, several rational design principles can be applied to enhance the affinity and selectivity of ligands derived from the this compound scaffold.
Structure-Based Design : Utilizing the crystal structure of a target protein allows for the precise design of substituents that can form specific, affinity-enhancing interactions. For instance, in designing FGFR inhibitors, a trifluoromethyl group was introduced at the 5-position of a 1H-pyrrolo[2,3-b]pyridine ring specifically to form a hydrogen bond with a nearby glycine residue, which proved to be a successful strategy. nih.gov
Conformational Restriction : The rigidity of the pyrrolopyridine scaffold is an asset. It can be used to lock flexible or vinylated molecules into their bioactive conformation, reducing the entropic penalty of binding. This strategy was effectively used in designing potent tubulin inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold. semanticscholar.orgnih.gov
Selectivity Through Avoidance : High affinity is often not sufficient; selectivity against related off-targets is crucial. This can be achieved by identifying and removing functionalities that interact with undesired targets. In the optimization of LATS1/2 inhibitors, a 4-chlorophenyl group that formed a key binding interaction with the off-target kinase AKT was removed, which successfully conferred selectivity. acs.org
Lead Compound Identification and Optimization Strategies
The discovery and refinement of drug candidates from a chemical series is a multi-step process involving the identification of an initial "hit" or "lead" compound, followed by iterative cycles of chemical modification and biological testing.
Scaffold Hopping and Hybridization : Lead compounds can be discovered by replacing the core of a known inhibitor with a novel scaffold that retains the key pharmacophoric features, a process known as scaffold hopping. nih.gov A related strategy is molecular hybridization, where structural fragments from different known inhibitors are combined. This approach was used to design novel CSF1R inhibitors by merging fragments of the drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com
Systematic SAR-Guided Optimization : Once a lead is identified, a detailed exploration of the structure-activity relationship is performed by synthesizing a library of analogues with systematic modifications at all available positions. This was demonstrated in the development of LSD1 inhibitors, where a detailed SAR exploration of 1H-pyrrolo[2,3-c]pyridin derivatives led to compounds with nanomolar IC₅₀ values. acs.orgnih.gov
Optimization of ADME Properties : A potent compound is not necessarily a good drug. Lead optimization also focuses heavily on improving absorption, distribution, metabolism, and excretion (ADME) properties. The most promising compound in a series of 1H-pyrrolo[2,3-c]pyridin-based LSD1 inhibitors, compound 23e, was selected not only for its potency but also for its favorable oral pharmacokinetic (PK) profile. nih.gov Similarly, a novel CDK8 inhibitor with a 1H-pyrrolo[2,3-b]pyridine core was optimized to achieve good bioavailability (F = 39.8%) and low toxicity in vivo. acs.org This demonstrates that the pyrrolopyridine scaffold is amenable to modifications that yield compounds with drug-like properties suitable for further development.
Mechanistic Biochemical and Biological Interactions in Vitro and Theoretical Focus
Identification and Characterization of Molecular Targets
Based on a comprehensive review of publicly available scientific literature, specific data on the molecular targets of 7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine is limited. The following subsections address the specified targets based on available information for the broader pyrrolo[2,3-c]pyridine class.
There is currently no specific information available in the public scientific literature detailing the inhibitory mechanisms of this compound against the protein kinases MPS1, SYK, FLT3, PAK4, CSF1R, PDE4B, or FGFRs. Research on kinase inhibition has been conducted on other isomers of the pyrrolopyridine scaffold, such as pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines, but this data is not directly applicable to the specified compound due to the distinct arrangement of nitrogen atoms and substituent positions in the core structure. nih.govacs.orgmdpi.comnih.gov
While no specific data exists for this compound, research has been conducted on a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potential potassium-competitive acid blockers (P-CABs). nih.govnih.gov These compounds act on the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion.
A study involving molecular modeling led to the design and synthesis of these derivatives. nih.govnih.gov The core 1H-pyrrolo[2,3-c]pyridine-7-amine scaffold was identified as a promising lead for P-CABs. The research indicated that introducing a substituent at the 1-position of the pyrrolo[2,3-c]pyridine ring could access two lipophilic sites and interact with polar residues within the enzyme's binding pocket. This work identified potent P-CABs that demonstrated significant inhibitory activity both in vitro and in vivo. nih.govnih.gov The table below summarizes the in vitro inhibitory activity of selected 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives against H+/K+-ATPase.
Table 1: In Vitro H+/K+-ATPase Inhibitory Activity of Selected 1H-pyrrolo[2,3-c]pyridine-7-amine Derivatives
| Compound | R (Substituent at position 1) | IC50 (µM) |
|---|---|---|
| 8a | H | >10 |
| 8b | Methyl | 1.8 |
| 8c | Ethyl | 1.3 |
| 8d | Propyl | 0.98 |
| 8e | Isopropyl | 0.69 |
| 8f | Cyclopropyl | 0.81 |
| 8g | Phenyl | 0.35 |
| 8h | 4-Fluorophenyl | 0.28 |
| 8i | 2-Thienyl | 0.41 |
| 8j | Benzyl (B1604629) | 0.24 |
Data sourced from a study on 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. nih.govnih.gov
No information was found in the searched literature regarding the binding or modulation of the mGluR5 receptor by this compound.
There is no information available in the surveyed scientific literature concerning the binding of this compound to aggregated Tau fibrils.
Enzyme Inhibition Kinetics and Mechanistic Studies (e.g., ATP-Competitive, Allosteric)
For the related 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives, their mechanism as P-CABs involves the reversible, potassium-competitive inhibition of the H+/K+-ATPase. nih.govnih.gov This mode of action is distinct from proton pump inhibitors (PPIs) which typically form covalent bonds with the enzyme.
No specific enzyme inhibition kinetic studies or detailed mechanistic data for this compound's interaction with the kinases or other enzymes listed in the outline have been reported in the available literature. Kinase inhibitors based on other pyrrolopyridine scaffolds, such as pyrrolo[2,3-d]pyrimidines, have been shown to act as ATP-competitive inhibitors. nih.gov
Biophysical Studies of Ligand-Target Interactions (e.g., Binding Affinity, Kinetics)
Detailed biophysical studies quantifying the binding affinity (such as Kd values) and kinetic parameters (kon/koff rates) for the interaction of this compound with the specified molecular targets are not available in the public scientific domain.
Cellular Pathway Modulation in In Vitro Systems
There is no specific information in the available scientific literature describing the modulation of cellular pathways in in vitro systems by this compound.
Investigations into Cellular Proliferation and Apoptosis Mechanisms (In Vitro)
No published studies were found that investigate the in vitro effects of this compound on cellular proliferation or apoptosis.
Modulation of Specific Biological Pathways (e.g., Spindle Assembly Checkpoint)
There is no available research on the modulation of the spindle assembly checkpoint or any other specific biological pathways by this compound.
Future Research Directions and Academic Significance
Emerging Synthetic Methodologies for Pyrrolo[2,3-c]pyridine Architectures
The construction of the pyrrolo[2,3-c]pyridine (7-azaindole) core is central to accessing derivatives like 7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine. While classic methods like the Bartoli and Batcho-Leimgruber reactions are established, contemporary research focuses on developing more efficient, flexible, and scalable synthetic routes. pharmablock.com
Modern strategies increasingly rely on metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are pivotal for constructing the bicyclic system and for introducing diverse substituents. nih.govmdpi.com For instance, a flexible palladium-catalyzed annulation of chloroaminopyridines with ketones provides a direct route to the azaindole scaffold. capes.gov.br Similarly, the synthesis of pyrrolo[2,3-d]pyrimidine analogs often employs a sequence of Buchwald-Hartwig and Suzuki-Miyaura reactions to build the final structure in good yields. mdpi.com The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has also been achieved using Suzuki coupling starting from a protected 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine intermediate. nih.gov
Another significant trend is the use of alternative energy sources to accelerate reactions and improve yields. Microwave-assisted organic synthesis has been successfully applied to the iron-catalyzed cyclization of o-haloaromatic amines and terminal alkynes to produce 7-azaindoles efficiently. researchgate.net One-pot syntheses starting from commercially available aminopyridines are also gaining traction as they offer a streamlined approach to a variety of substituted 7-azaindoles in moderate to good yields. capes.gov.br Furthermore, multi-component reactions, such as the Ugi-Zhu reaction, are being explored to generate complex polyheterocyclic systems based on the pyrrolopyridine framework, demonstrating the versatility of modern synthetic strategies. mdpi.com
| Methodology | Description | Key Features | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Use of reactions like Suzuki-Miyaura and Buchwald-Hartwig to form C-C and C-N bonds for scaffold construction and diversification. | High efficiency, functional group tolerance, and versatility. | nih.govmdpi.com |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates, often in conjunction with metal catalysis (e.g., iron-catalyzed cyclization). | Reduced reaction times and often improved yields. | researchgate.net |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates, starting from simple precursors like aminopyridines. | Increased efficiency and reduced waste. | capes.gov.br |
| Multi-Component Reactions | Reactions where three or more reactants combine to form a single product (e.g., Ugi-Zhu), enabling rapid assembly of complex molecules. | High atom economy and structural diversity. | mdpi.com |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design of more effective therapeutic agents. For pyrrolo[2,3-c]pyridine derivatives, several advanced computational methods are employed to understand their structure-activity relationships (SAR).
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used. tandfonline.com These methods generate predictive models by correlating the biological activity of a series of compounds with their 3D properties (steric, electrostatic, hydrophobic fields). For example, a 3D-QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors successfully generated models that were then used to design new compounds with potentially enhanced activity against colorectal cancer cells. imist.ma Similarly, such models have been developed for pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, providing structural insights for designing more potent molecules. tandfonline.com
Molecular docking is another critical technique used to predict the binding conformation of a ligand within the active site of a target protein. This approach was used to analyze the binding efficacy of a 7-azaindole (B17877) derivative with the DEAD-box RNA helicase DDX3, revealing key interactions with residues in the binding pocket. nih.gov Docking studies on pyrrolo[2,3-d]pyrimidines confirmed their interactions with the VEGFR-2 active site, corroborating their potent inhibitory activity. nih.gov These simulations help rationalize observed biological activities and guide the optimization of ligand structure to improve binding affinity and selectivity.
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. By simulating the movement of atoms in the complex, MD can investigate the structural, dynamic, and thermodynamic properties of the binding process, offering insights that are not available from static docking models alone. tandfonline.com The combined use of docking, 3D-QSAR, and MD simulations provides a powerful, multi-faceted approach to drug design, helping to accelerate the identification and optimization of lead compounds. tandfonline.com
| Computational Method | Application in Pyrrolopyridine Research | Key Insights Provided | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Studying derivatives of pyrrolo[2,3-b]pyridine as TNIK and c-Met kinase inhibitors. | Predicts biological activity based on 3D molecular fields; guides the design of new analogs with improved potency. | tandfonline.comimist.ma |
| Molecular Docking | Analyzing the binding of 7-azaindole derivatives to targets like DDX3, CDK8, and various kinases. | Predicts binding modes and key interactions (e.g., hydrogen bonds, π-stacking) with target residues. | nih.govnih.govnih.gov |
| Molecular Dynamics (MD) | Investigating the stability and dynamic behavior of pyrrolo[2,3-b]pyridine-c-Met kinase complexes. | Provides information on the structural and thermodynamic properties of the ligand-protein complex over time. | tandfonline.com |
Exploration of Novel Biological Targets and Interaction Mechanisms
The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for its ability to act as a hinge-binding motif in protein kinases. researchgate.netnih.govjst.go.jp The nitrogen at position 7 and the pyrrole (B145914) N-H group can form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine (B156593) core of ATP. researchgate.netchemicalbook.com This has led to the development of numerous kinase inhibitors based on this scaffold.
Research has identified a broad range of kinase targets for 7-azaindole derivatives, including:
BRAF Kinase: The FDA-approved drug Vemurafenib, a potent BRAF kinase inhibitor, was developed from a 7-azaindole fragment. nih.govjst.go.jp
Cyclin-Dependent Kinases (CDKs): Novel 7-azaindole derivatives have been designed as potent inhibitors of CDK8 for the potential treatment of acute myeloid leukemia and colorectal cancer. nih.govacs.org Docking studies show the 7-azaindole moiety forming hydrogen bonds with hinge residues like Ala100 in CDK8. nih.gov
Fibroblast Growth Factor Receptor 4 (FGFR4): A series of selective and covalent FGFR4 inhibitors based on the 7-azaindole scaffold have been discovered for the potential treatment of hepatocellular carcinoma. acs.org
Other Kinases: The scaffold has been exploited to develop inhibitors for a diverse array of other kinases, including Fyn, GSK-3β, ALK, and c-Met. nih.govtandfonline.comacs.orgmdpi.com
X-ray crystallography has revealed that 7-azaindole-based inhibitors can adopt different binding modes within the kinase active site, which are often classified as "normal," "flipped" (rotated 180°), or "non-hinge" binding. chemicalbook.com These distinct binding orientations can be influenced by small structural modifications to the inhibitor, highlighting the importance of structural analysis throughout the drug design process. chemicalbook.com
Beyond kinases, research is expanding to other target classes. For example, a novel 7-azaindole derivative was designed and synthesized to target the DEAD-box RNA helicase DDX3, which is implicated in cancer. nih.gov The compound was shown to inhibit DDX3 in a dose-dependent manner, suggesting that the 7-azaindole scaffold has utility beyond kinase inhibition. nih.gov
Contribution of this compound Research to Medicinal Chemistry Principles
The study of compounds like this compound contributes significantly to fundamental principles of medicinal chemistry. This research exemplifies two key strategies in modern drug design: the use of privileged scaffolds and the strategic application of fluorine chemistry.
The 7-azaindole core is considered a privileged scaffold because it provides a versatile framework capable of interacting with multiple biological targets, especially kinases. researchgate.netjst.go.jp As a bioisostere of indole (B1671886) and purine, it can mimic the endogenous ligands of many enzymes and receptors, making it an excellent starting point for drug discovery programs. pharmablock.comnih.gov The development of numerous kinase inhibitors from this scaffold underscores its value in generating potent and selective modulators of cellular signaling pathways. nih.govjst.go.jp
The incorporation of fluorine into drug candidates is a powerful and widely used tactic in medicinal chemistry. tandfonline.comrsc.org The introduction of a C-F bond can profoundly and beneficially alter a molecule's properties:
Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, increasing the drug's half-life and metabolic stability. tandfonline.commdpi.com
Modulation of Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the amine in the 3-position and the pyridine (B92270) nitrogen, which can affect bioavailability and target affinity. tandfonline.comrsc.orgnih.gov
Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity. acs.org For instance, a bromine substituent (another halogen) on the azaindole ring was shown to act as a hydrogen bond acceptor, increasing inhibitory potency on Fyn kinase. acs.org
Membrane Permeability: Fluorination can influence lipophilicity and, consequently, a compound's ability to cross cell membranes. tandfonline.comnih.gov
The fusion of a privileged heterocyclic scaffold like 7-azaindole with the strategic placement of a fluorine atom represents a powerful combination in drug design. rsc.orgnih.gov Research into this compound and its derivatives provides valuable insights into how these two principles can be synergistically applied to create novel therapeutic agents with improved pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
